molecular formula C19H24ClN3O2S2 B2560966 6-Isopropyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1329870-74-7

6-Isopropyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2560966
CAS No.: 1329870-74-7
M. Wt: 425.99
InChI Key: SDZVAQWOFPYOFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Isopropyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C19H24ClN3O2S2 and its molecular weight is 425.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

6-Isopropyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic compound belonging to the tetrahydrothieno[2,3-c]pyridine class. This compound has garnered attention due to its diverse biological activities, which are largely attributed to its unique structural features. The presence of an isopropyl group and a methylthio-benzamide moiety enhances its pharmacological properties.

Chemical Structure and Properties

The compound's molecular formula is C15H20N2O2S·HCl, and it has a molecular weight of approximately 320.85 g/mol. The structural characteristics include a thieno-pyridine core that is crucial for its biological interactions.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various domains:

  • Antimicrobial Activity : Compounds in this class have shown potent antimicrobial effects. For instance, derivatives have been synthesized that inhibit the growth of pathogens by targeting specific bacterial enzymes.
  • Anti-inflammatory Effects : Studies have demonstrated that this compound can inhibit lipopolysaccharide (LPS)-stimulated production of TNF-alpha in rat whole blood, indicating potential anti-inflammatory properties .
  • CNS Activity : Variants of this compound have been linked to central nervous system activity, suggesting potential applications in treating neurological disorders.
  • Cardiovascular Applications : The specific combination of substituents in this compound enhances its potential as a therapeutic agent for cardiovascular diseases .

The biological activity of this compound is primarily mediated through its interactions with various biological targets:

  • Binding Affinities : Interaction studies reveal that the compound has significant binding affinities for specific receptors involved in inflammatory and cardiovascular pathways.
  • Inhibition of Enzymatic Activity : The compound's ability to inhibit key enzymes involved in inflammatory responses contributes to its anti-inflammatory effects.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their associated biological activities:

Compound NameStructural FeaturesBiological Activity
6-Methyl-2-(3-methylthiobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamideSimilar thieno-pyridine core with methyl substitutionAntimicrobial
6-Isopropyl-2-(4-piperidinylsulfonyl)benzamido derivativesContains piperidinyl sulfonyl groupAntiplatelet
6-Isopropyl-4-amino derivativesVariation in amino substituentsCNS activity

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on Inflammation : A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of tetrahydrothieno[2,3-c]pyridine derivatives. The results indicated that certain derivatives could significantly reduce TNF-alpha levels in vitro .
  • Antimicrobial Evaluation : Another research article focused on the synthesis and testing of various thieno[2,3-c]pyridine derivatives against common bacterial strains. The findings showed that several compounds exhibited strong inhibitory effects on bacterial growth .

Properties

IUPAC Name

2-[(2-methylsulfanylbenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S2.ClH/c1-11(2)22-9-8-12-15(10-22)26-19(16(12)17(20)23)21-18(24)13-6-4-5-7-14(13)25-3;/h4-7,11H,8-10H2,1-3H3,(H2,20,23)(H,21,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZVAQWOFPYOFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3SC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.